Home > Products > Screening Compounds P30052 > N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide - 1448072-29-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide

Catalog Number: EVT-2971756
CAS Number: 1448072-29-4
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits excellent anticancer cell proliferation potency and promising kinase selectivity. [] Importantly, it demonstrates a lower propensity to induce keratinocyte apoptosis, leading to a reduced risk of cutaneous toxicity compared to other Akt inhibitors. [] This improved safety profile has led to the approval of an Investigational New Drug (IND) application for Hu7691 by the National Medical Products Administration (NMPA). []

Relevance: Although structurally distinct from N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, Hu7691 shares the presence of a 1-methyl-1H-pyrazole moiety within its structure. [] This shared feature highlights the potential relevance of pyrazole derivatives in medicinal chemistry and drug development, particularly in the context of kinase inhibition. []

Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide)

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor. [] It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV). [] Designed for topical ocular delivery, it exhibits limited systemic exposure following topical ocular administration and possesses an acceptable rabbit ocular pharmacokinetic (PK) profile. [] Acrizanib represents a potential noninvasive topical ocular therapy for the treatment of neovascular or "wet" age-related macular degeneration. []

Relevance: Similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, Acrizanib incorporates a 1-methyl-1H-pyrazole group within its structure. [] This commonality underscores the significance of 1-methyl-1H-pyrazole as a pharmacophore in drug discovery, particularly for targeting kinases involved in angiogenesis and cell signaling. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

Compound Description: This series of compounds acts as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B). [] They were identified through a phenotypic high-throughput screening campaign aiming to discover enhancers of CREB transcriptional activation. [] These compounds demonstrate memory-enhancing effects in rodents and possess favorable pharmacokinetic properties. []

Relevance: While not directly analogous in structure to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, the presence of a 1-methyl-1H-pyrazole moiety in this compound class highlights the versatility of this structural motif in medicinal chemistry. [] These compounds further emphasize the potential of pyrazole derivatives as valuable scaffolds for developing therapeutics targeting various enzymes and receptors. []

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Compound Description: This series represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] Developed through a lead optimization effort, they feature an ether-based scaffold and a unique sulfone-based head group. [] These compounds exhibit nanomolar potency for GIRK1/2 activation and improved metabolic stability compared to prototypical urea-based GIRK activators. []

Relevance: While the overall structure differs from N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, both share a common 1H-pyrazole core. [] The exploration of various substitutions around this core, as demonstrated by these GIRK activators, underscores the potential for structural modifications to fine-tune the activity and selectivity of pyrazole-containing compounds. []

APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)

Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed for the treatment of arterial thrombosis. [] It exhibits potent inhibition of serotonin-amplified human platelet aggregation and displays negligible affinity for the closely related 5-HT2B and 5-HT2C receptors. []

Relevance: APD791, similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, incorporates a 1-methyl-1H-pyrazol-5-yl moiety within its structure. [] This shared feature suggests the potential importance of this specific pyrazole substitution pattern in achieving desired pharmacological activities. [] Furthermore, both compounds highlight the role of pyrazole derivatives as valuable building blocks for designing selective antagonists for G protein-coupled receptors involved in thrombosis. []

Properties

CAS Number

1448072-29-4

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxybenzenesulfonamide

Molecular Formula

C16H21N3O3S

Molecular Weight

335.42

InChI

InChI=1S/C16H21N3O3S/c1-3-22-15-6-4-5-7-16(15)23(20,21)17-11-13-10-14(12-8-9-12)19(2)18-13/h4-7,10,12,17H,3,8-9,11H2,1-2H3

InChI Key

YSKZEBIPVNWGFM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.